1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene

Catalog No.
S13831933
CAS No.
M.F
C10H8BrF3
M. Wt
265.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene

Product Name

1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene

IUPAC Name

1-bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene

Molecular Formula

C10H8BrF3

Molecular Weight

265.07 g/mol

InChI

InChI=1S/C10H8BrF3/c11-7-3-1-6(2-4-7)8-5-9(8)10(12,13)14/h1-4,8-9H,5H2

InChI Key

KJTTXTPFMGWOCS-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(F)(F)F)C2=CC=C(C=C2)Br

1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene is a chemical compound characterized by its unique structure, which includes a bromine atom attached to a benzene ring that is further substituted with a cyclopropyl group containing a trifluoromethyl moiety. Its molecular formula is C10H8BrF3, and it has a molecular weight of 265.07 g/mol. The compound's structure can be represented by the following canonical SMILES notation: C1C(C1C(F)(F)F)C2=CC=C(C=C2)Br .

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, which forms new carbon-carbon bonds .
  • Oxidation and Reduction: The compound can undergo oxidation to yield ketones or carboxylic acids, while reduction can lead to cyclopropyl derivatives .
  • Addition Reactions: The trifluoromethyl group is reactive towards electrophiles, allowing for functionalization of the compound through addition reactions .

While specific biological activities of 1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene are not extensively documented, its derivatives may exhibit potential pharmacological properties. Compounds with similar structures have been investigated for their biological activities, indicating that this compound could serve as a lead in drug discovery efforts .

The synthesis of 1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene can be achieved through various methods:

  • Bromination of 4-[2-(trifluoromethyl)cyclopropyl]benzene: This method involves the use of bromine or N-bromosuccinimide (NBS) under controlled conditions, typically in an inert solvent like dichloromethane at low temperatures to ensure selective bromination .
  • Zinc Bromide Method: Another approach utilizes zinc bromide on montmorillonite in N,N-dimethylformamide, where the reaction is carried out under dark conditions to prevent side reactions .

These methods highlight the versatility of synthetic pathways available for producing this compound.

1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene has several applications across different fields:

  • Organic Synthesis: It serves as an important building block in organic chemistry for synthesizing more complex molecules through cross-coupling reactions .
  • Pharmaceuticals: The compound and its derivatives are potential candidates for drug development due to their unique structural features .
  • Agrochemicals: It may also find applications in the formulation of agrochemicals due to its reactivity and stability .

Interaction studies involving 1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene typically focus on its reactivity with various nucleophiles and electrophiles. The mechanism of action often involves the substitution or addition of functional groups, which can significantly alter the compound's properties and potential biological activity. These interactions are crucial for understanding its behavior in synthetic pathways and potential applications in medicinal chemistry .

Several compounds share structural similarities with 1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
1-Bromo-4-(trifluoromethyl)benzeneLacks cyclopropyl groupDifferent reactivity profile
1-Bromo-4-(trifluoromethoxy)benzeneContains trifluoromethoxy instead of trifluoromethylVariations in chemical properties
1-Bromo-4-cyclopropylbenzeneLacks trifluoromethyl groupAltered reactivity and potential applications
1-Bromo-3-[2-(trifluoromethyl)cyclopropyl]benzeneDifferent position of bromineMay exhibit different biological activities
1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzeneContains a different substituentUnique steric effects and reactivity

These comparisons illustrate the unique features of 1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene, particularly its trifluoromethyl cyclopropyl substituent, which influences both its chemical behavior and potential applications in various fields.

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Exact Mass

263.97615 g/mol

Monoisotopic Mass

263.97615 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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